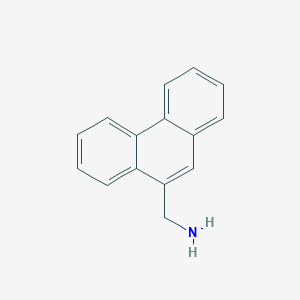

9-Phenanthrenemethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-9-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINPPAGEURCXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331241 | |

| Record name | 9-Phenanthrenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15398-91-1 | |

| Record name | 9-Phenanthrenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 9 Phenanthrenemethanamine and Its Analogues

Classical Synthesis Approaches for Phenanthrenemethanamine Core Structures

The traditional synthesis of the 9-phenanthrenemethanamine core structure can be dissected into two primary stages: the construction of the tricyclic phenanthrene (B1679779) backbone and the subsequent introduction of the aminomethyl group.

Multi-step Reaction Sequences for Phenanthrene Backbone Elaboration

The synthesis of the phenanthrene skeleton can be achieved through various classical methods. One of the most prominent is the Haworth synthesis, which involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps.

Another powerful and more contemporary approach involves palladium-catalyzed cross-coupling reactions. For instance, a Suzuki or a Heck coupling reaction can be employed to connect appropriately substituted benzene (B151609) and naphthalene precursors, followed by an intramolecular cyclization to form the phenanthrene ring system. A notable example is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde (B43269), providing a route to 9,10-dihydrophenanthrene (B48381) and its derivatives. researchgate.net More intricate phenanthrene structures can be accessed via a one-pot tandem reaction involving a palladium(II)-catalyzed γ-C(sp2)–H arylation, cationic cyclization, dehydration, and a 1,2-migration sequence. acs.org

A distinct strategy for creating amino-substituted phenanthrenes involves the electrocyclization of biaryl keteniminium salts. This metal-free methodology allows for the efficient synthesis of 9-aminophenanthrene (B1211374) derivatives from biaryl acetamides at room temperature. researchgate.net

Introduction of the Methanamine Functionality at the 9-Position

With the phenanthrene core in hand, the introduction of the methanamine group at the 9-position is typically achieved through a precursor, most commonly 9-phenanthrenecarboxaldehyde. This aldehyde can be synthesized via several routes, including the Gattermann reaction on phenanthrene or the oxidation of 9-methylphenanthrene. orgsyn.org A well-established laboratory procedure involves the reaction of 9-phenanthrylmagnesium bromide with ethyl formate. orgsyn.org

Once 9-phenanthrenecarboxaldehyde is obtained, a standard and efficient method for its conversion to this compound is through reductive amination . This process involves the initial formation of an imine by reacting the aldehyde with ammonia (B1221849) or an ammonia source, followed by in-situ reduction of the imine to the corresponding primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. A procedure for the synthesis of bis[(substituted-aminomethyl)] derivatives of a phenanthroline scaffold involves the reduction of an imine intermediate with sodium borohydride, a method directly applicable to the synthesis of this compound. nih.gov

An alternative, though less direct, route involves the conversion of 9-phenanthrenecarboxaldehyde to its oxime, followed by reduction to the amine. Another pathway could be the conversion of 9-bromophenanthrene (B47481) to 9-cyanophenanthrene, which can then be reduced to this compound.

Stereoselective Synthesis of this compound Derivatives

The creation of enantiomerically pure this compound derivatives is crucial for applications where chirality dictates biological activity or material properties. This is primarily achieved through the use of chiral auxiliaries or catalysts.

Methodologies for Controlling Stereochemistry in Phenanthrene Amine Synthesis

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. researchgate.net In the context of amine synthesis, this often involves the asymmetric reduction of an imine precursor or the addition of a nucleophile to a chiral imine derivative. d-nb.info For phenanthrene amine synthesis, this would typically involve the asymmetric reduction of an N-substituted imine derived from 9-phenanthrenecarboxaldehyde. The stereochemical outcome is dictated by the chiral catalyst or the chiral auxiliary employed. google.com

Utilization of Chiral Auxiliaries and Catalysts in Stereoselective Routes (e.g., (+)-dehydroabietylamine)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A prominent example of a chiral auxiliary used in amine synthesis is tert-butanesulfinamide . rsc.org This auxiliary reacts with an aldehyde, such as 9-phenanthrenecarboxaldehyde, to form a chiral N-tert-butanesulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, and the resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the chiral primary amine. The utility of tert-butanesulfinamide has been demonstrated in the synthesis of complex molecules containing a phenanthrene core, highlighting its applicability in this context. rsc.org

Another relevant chiral compound is (+)-dehydroabietylamine , a naturally derived amine. rsc.org While often used as a chiral resolving agent or a chiral solvating agent for NMR spectroscopy, its derivatives have been synthesized and studied for their stereoselective properties. rsc.orgresearchgate.netnih.gov In principle, (+)-dehydroabietylamine could be used as a chiral auxiliary by forming a chiral imine with 9-phenanthrenecarboxaldehyde, which upon reduction and subsequent removal of the auxiliary, would yield an enantiomerically enriched this compound.

The following table summarizes the key chiral auxiliaries and their roles:

| Chiral Auxiliary | Role in Synthesis |

| tert-Butanesulfinamide | Forms a chiral sulfinamide with the aldehyde, directing the stereoselective reduction of the C=N bond. |

| (+)-Dehydroabietylamine | Can potentially be used to form a chiral imine, guiding the stereoselective reduction. Also used as a chiral resolving agent. |

Functionalization and Derivatization Reactions of this compound

The primary amine functionality of this compound serves as a versatile handle for a wide array of functionalization and derivatization reactions. These reactions are crucial for modulating the compound's properties for specific applications.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to form secondary and tertiary amines. This can be achieved through reactions with alkyl halides or through reductive amination with other aldehydes or ketones.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common derivatization technique used to modify the electronic and steric properties of the amine.

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides.

Formation of Imines and Schiff Bases: The primary amine can condense with aldehydes and ketones to form imines or Schiff bases, which can be further reduced to secondary amines or used as ligands in coordination chemistry. The synthesis of new anthracene-based Schiff bases from various aldehydes, including 9-phenanthrenecarboxaldehyde, demonstrates this reactivity. sigmaaldrich.com

Cyclization Reactions: The aminomethyl group can participate in intramolecular cyclization reactions to form new heterocyclic rings fused to the phenanthrene system. For instance, irradiation of 9-[2-(N-substituted aminomethyl)-1-naphthyl]phenanthrenes leads to the formation of pyrroline (B1223166) derivatives through an intramolecular attack of the amino group on the excited phenanthrene ring. oup.com

Derivatization for Analysis: The amine group is often derivatized prior to analysis by techniques like gas chromatography (GC). Silylation is a common method to increase the volatility of the analyte. sigmaaldrich.com Acylation is another derivatization strategy employed for this purpose. research-solution.com

The reactivity of the phenanthrene core itself, primarily at the 9 and 10 positions, can also be exploited for further functionalization, although these reactions may compete with reactions at the aminomethyl group. wikipedia.org

The following table provides examples of derivatization reactions:

Amine Group Modifications and Protecting Group Strategies

The primary amine group of this compound is a key site for chemical modification. However, its nucleophilic and basic nature often necessitates protection during multi-step syntheses to prevent unwanted side reactions. researchgate.net The choice of a protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. google.com

Commonly employed protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). libretexts.orgmasterorganicchemistry.com These groups effectively reduce the nucleophilicity of the amine. masterorganicchemistry.com

Table 1: Common Amine Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Reagents for Removal |

|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Carbobenzyloxy | Cbz | Catalytic hydrogenolysis libretexts.org |

The selection of a protecting group allows for an orthogonal strategy, where multiple protecting groups can be removed selectively without affecting others. libretexts.org For instance, a Boc group can be cleaved under acidic conditions while an Fmoc group on the same molecule remains intact, only to be removed later under basic conditions. google.com

In the context of phenanthrene-containing structures, specialized protecting groups like the 9-phenyl-9-fluorenyl (Pf) group have been noted for their ability to prevent racemization at chiral centers adjacent to the protected amine. researchgate.netnih.gov The Pf group, which is structurally similar to the trityl group, offers high acid stability. nih.gov Patents for complex phenanthrenemethanamine derivatives also describe the use of protecting groups like benzyl, which can be removed via catalytic hydrogenation. googleapis.comgoogle.com

Synthesis of Phosphate (B84403) and Ethoxyl Derivatives

The synthesis of phosphate and ethoxyl derivatives of this compound introduces new functionalities that can alter the molecule's physicochemical properties.

Phosphate Derivatives: The introduction of a phosphate group, or phosphorylation, is a common post-translational modification in proteins, typically occurring on serine, threonine, or tyrosine residues via the action of protein kinases. wikipedia.org While direct phosphorylation of this compound is not widely documented, analogous reactions can be considered. The amine could potentially be converted to a hydroxyl group via diazotization followed by hydrolysis, creating a substrate for phosphorylation. Alternatively, if the phenanthrene ring itself is functionalized with a hydroxyl group, this could serve as a site for phosphorylation. For example, studies on neurofilaments have detailed the phosphorylation of head and tail domains by different kinase systems. nih.gov Research on myelin basic protein has also explored phosphorylation at multiple sites by protein kinase C and cyclic AMP-dependent protein kinase. nih.gov

Ethoxyl Derivatives: Ethoxylation involves the addition of an ethylene (B1197577) oxide group. The existence of ethoxylated derivatives of complex phenanthrenemethanamine analogues is confirmed by their CAS registry number. epa.govca.gov The synthesis of such derivatives can be approached in several ways. One method involves the reaction of a hydroxylated phenanthrene precursor with an ethoxylating agent. For instance, reactions of phenanthrene-9,10-quinone with lithium ethoxide in dimethylformamide have been shown to produce ethoxy-substituted phenanthrene derivatives. Furthermore, patents for certain phenanthrene derivatives list C1-C6 alkoxy groups, including ethoxy, as potential substituents. google.com Ethoxylation can also be a key process in the production of various chemicals, where ethylene oxide is added to substrates like fatty alcohols or amines. taylorandfrancis.com

Reactions as Reactants or Intermediates in Complex Molecule Synthesis

This compound and its analogues serve as valuable reactants or intermediates in the synthesis of more complex molecules, often through reactions involving the versatile primary amine.

Reaction with Thiocyanic Acid, Acetophenone, and Formaldehyde: A notable example is the complex reaction involving a saturated analogue of this compound, specifically (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine, with thiocyanic acid, acetophenone, and formaldehyde in the presence of sulfuric acid. This reaction highlights the role of the phenanthrenemethanamine derivative as a key intermediate in the synthesis of complex molecular structures. ontosight.ai

Mannich Reaction: The Mannich reaction is a three-component condensation that provides a classic route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.org This reaction typically involves an active hydrogen compound (like acetophenone), formaldehyde, and a primary or secondary amine (like this compound). thermofisher.compsiberg.com The reaction begins with the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. wikipedia.org The resulting Mannich bases are versatile synthetic intermediates. thermofisher.comnih.gov

Table 2: Components of a Representative Mannich Reaction

| Reactant Type | Example | Role |

|---|---|---|

| Amine | This compound | Source of the aminoalkyl group |

| Aldehyde | Formaldehyde | Forms the iminium ion with the amine psiberg.com |

Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction offers a method for the N-methylation of primary or secondary amines using excess formaldehyde and formic acid. wikipedia.orgambeed.com For this compound, this reaction would convert the primary amine into N,N-dimethyl-9-phenanthrenemethanamine. The mechanism involves the formation of an imine with formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com This reaction is typically performed in an aqueous solution near boiling point, and the loss of carbon dioxide from the formic acid drives the reaction to completion. wikipedia.org

Reaction Mechanisms and Reactivity Profile of 9 Phenanthrenemethanamine

Electrophilic Aromatic Substitution on the Phenanthrene (B1679779) Nucleus

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like phenanthrene. numberanalytics.com The mechanism involves an initial attack by an electrophile on the aromatic ring, which acts as a nucleophile, followed by the loss of a proton to restore aromaticity. numberanalytics.commasterorganicchemistry.com This process occurs in two steps, with the first step—the formation of a resonance-stabilized carbocation intermediate (an arenium ion)—being the rate-determining step. masterorganicchemistry.commsu.edu

The phenanthrene ring system is more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org Reactions typically occur preferentially at the 9 and 10 positions. wikipedia.org This preference is because the arenium ion intermediates formed by attack at these positions are more stable, as they allow for resonance structures where one or more benzene rings remain fully aromatic. libretexts.orgaskfilo.com

For 9-Phenanthrenemethanamine, the existing aminomethyl group at the 9-position influences the regioselectivity of subsequent electrophilic attacks. The C9-substituent is an alkylamine group, which is generally activating. The most likely site for a second substitution is the C10 position. This is due to the electronic similarity to the highly reactive C9 position and the high stability of the resulting carbocation intermediate. However, electrophilic substitution on substituted phenanthrene systems can be complex and may result in a mixture of isomers. libretexts.org

The stability of the carbocation (arenium ion) intermediate is the determining factor for the regioselectivity of electrophilic aromatic substitution. masterorganicchemistry.commsu.edu Attack at the C9 or C10 positions of phenanthrene produces the most stable intermediates because the positive charge can be delocalized across the molecule while preserving a complete benzene ring in some resonance forms. libretexts.org This preservation of a benzenoid ring is energetically favorable. The gain in stabilization that comes from regenerating the aromatic ring in the second step ensures that substitution, rather than addition, is the usual outcome. libretexts.org The presence of the C9-aminomethyl group is expected to further stabilize the carbocation intermediate, particularly for an attack at the C10 position, thus reinforcing this reaction pathway.

Addition Reactions Involving the Phenanthrene System

The bond between the 9 and 10 carbons of phenanthrene exhibits significant double-bond character, making it almost as reactive as an alkene double bond. libretexts.orglibretexts.org This unique feature allows phenanthrene and its derivatives to undergo addition reactions, particularly across the 9,10-positions. For instance, halogenation of phenanthrene can yield both 9,10-addition products and 9-substitution products. libretexts.org Similarly, catalytic hydrogenation readily reduces the 9,10-bond. numberanalytics.com The phenanthrene system can also participate as a diene in Diels-Alder reactions, further highlighting the reactivity of this core structure. researchgate.net

Nucleophilic Reactivity of the Amine Functionality

The amine group in this compound is a primary benzylic amine. rsc.org The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties to the molecule. crunchchemistry.co.uk As a nucleophile, the amine can react with various electrophiles. masterorganicchemistry.com

Primary amines are generally potent nucleophiles, and their reactivity typically increases with basicity. masterorganicchemistry.com However, the bulky phenanthrene group attached to the nitrogen via the methylene (B1212753) bridge may introduce steric hindrance, potentially moderating its reactivity compared to less hindered primary amines. masterorganicchemistry.com The reactivity of amines follows the general order of primary > secondary > tertiary. masterorganicchemistry.com

| Reaction Type | Reactant | Product | Description |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (Phen-CH₂-NHR) | The amine acts as a nucleophile, displacing a halide to form a new C-N bond. Excess alkyl halide can lead to over-alkylation. msu.edu |

| Acylation | Acid Chloride (R-COCl) | Amide (Phen-CH₂-NHCOR) | A nucleophilic acyl substitution reaction to form a stable amide bond. numberanalytics.com |

| Reaction with Carbonyls | Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic addition to the carbonyl carbon, followed by dehydration to form an imine. |

Amidation Reactions and Associated Side Reactions

Amidation is a crucial reaction involving the amine functionality of this compound. This reaction typically involves the treatment of the amine with a carboxylic acid or one of its activated derivatives, such as an acid chloride or an anhydride, to form a stable amide bond. numberanalytics.com Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the reaction directly from a carboxylic acid. numberanalytics.com

General Amidation Reaction: Phen-CH₂NH₂ + RCOOH → (Coupling Agent) → Phen-CH₂NHCOR + H₂O

While amidation is generally a high-yield reaction, side reactions can occur.

Over-alkylation/acylation: If the reaction conditions are not carefully controlled, the product amide, which still possesses an N-H bond, could potentially react further, though this is less common than with simple alkylation.

Oxidation of the Amine: In the presence of certain reagents or conditions, benzylic amines can be oxidized to the corresponding imines, which could be a competing pathway. acs.org

Racemization: If the carboxylic acid partner is chiral, the conditions of the amidation reaction could potentially lead to racemization at the chiral center.

Reagent Decomposition: The reagents used for activating the carboxylic acid can sometimes lead to side products if they react with themselves or the solvent.

Oxidation and Reduction Pathways of the Phenanthrene Moiety

The phenanthrene core of the molecule is susceptible to both oxidation and reduction under appropriate conditions. numberanalytics.comslideshare.net

Oxidation: The phenanthrene ring can be oxidized by strong oxidizing agents. A common transformation is the oxidation of phenanthrene to phenanthrene-9,10-dione using reagents like chromic acid. numberanalytics.comwikipedia.org For substituted phenanthrenes, oxidation can also occur at the alkyl side chain. nih.gov Thus, for this compound, oxidation could potentially yield the 9,10-quinone or involve the aminomethyl group, depending on the oxidant used.

Reduction: The most common reduction reaction of the phenanthrene system is the selective hydrogenation of the 9,10-double bond. numberanalytics.com This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) to yield the corresponding 9,10-dihydrophenanthrene (B48381) derivative. numberanalytics.com More forceful reduction conditions can lead to further saturation of the other rings. numberanalytics.com

| Reaction | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Oxidation | Chromium(VI) oxide in acetic acid | This compound-9,10-dione | numberanalytics.com |

| Reduction | H₂, Pd/C | 9,10-Dihydro-9-phenanthrenemethanamine | numberanalytics.comnumberanalytics.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 9 Phenanthrenemethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the complete structural elucidation of organic molecules like 9-Phenanthrenemethanamine. researchgate.netazolifesciences.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. researchgate.netazolifesciences.comresearchgate.net

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. Protons attached to the aromatic phenanthrene (B1679779) ring system will resonate at different frequencies than those of the aminomethyl group. Spin-spin coupling between adjacent, non-equivalent protons provides further information about the connectivity of the atoms. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, with its chemical shift indicating the type of carbon (e.g., aromatic, aliphatic) and the nature of its neighboring atoms. researchgate.net Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), establish correlations between protons and carbons, respectively, allowing for a definitive assignment of all signals and a complete confirmation of the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is interactive. Click on the headers to sort the data.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Methylene (B1212753) Protons (-CH₂-) | ~4.0 | Singlet or Doublet |

| Amine Protons (-NH₂) | Variable (1.5 - 4.0) | Broad Singlet |

| Aromatic Carbons | 120 - 140 | - |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z). whitman.edu For this compound, electron ionization (EI) is a common method used to generate a molecular ion (M⁺). researchgate.net The mass of this molecular ion provides the exact molecular weight of the compound. nist.gov

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. libretexts.orglibretexts.org In the case of this compound, a primary amine, a key fragmentation pathway is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. miamioh.edu This would result in the loss of an alkyl radical and the formation of a stable iminium ion. The fragmentation of the phenanthrene ring system would also produce a series of characteristic ions. libretexts.org Analyzing these fragment ions allows for the confirmation of the compound's structure. whitman.eduyoutube.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

This table is interactive. Click on the headers to sort the data.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

|---|---|---|

| Molecular Ion [M]⁺ | 207 | C₁₅H₁₃N |

| [M-1]⁺ | 206 | Loss of a hydrogen atom |

| [M-NH₂]⁺ | 191 | Loss of the amino group |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. nist.govyoutube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. youtube.combhu.ac.in Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" for the molecule. libretexts.orgnih.govyoutube.com For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations from the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹. dtic.mil

C-H stretching vibrations from the aromatic phenanthrene ring and the aliphatic methylene group, appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org

C=C stretching vibrations within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region. libretexts.org

C-N stretching vibrations , which are expected in the 1000-1250 cm⁻¹ range. dtic.mil

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. youtube.comyoutube.com While IR absorption requires a change in the dipole moment of the molecule during a vibration, Raman scattering depends on a change in the polarizability. youtube.com Therefore, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the phenanthrene ring system would likely produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy (UV/Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible (UV/Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. fiveable.meunivie.ac.at

UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy electronic states. fiveable.me The phenanthrene moiety in this compound is a chromophore that will exhibit characteristic absorption bands in the UV region. The positions and intensities of these absorption bands are sensitive to the molecular structure and the solvent environment. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. fiveable.mebiocompare.com Not all molecules that absorb UV light fluoresce, but aromatic compounds like phenanthrene derivatives often do. The fluorescence spectrum, including the emission wavelength and quantum yield, provides further insight into the electronic structure and photophysical properties of this compound. nih.govresearchgate.netproteus-instruments.com

UV/Vis and fluorescence spectroscopy are valuable tools for both the qualitative and quantitative analysis of this compound. biocompare.com

Qualitative Analysis: The UV/Vis absorption spectrum, with its characteristic peaks, can serve as a qualitative identifier for the phenanthrene chromophore. researchgate.net Similarly, the fluorescence emission spectrum provides a unique signature for the compound.

Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. fiveable.me This relationship allows for the accurate determination of the concentration of this compound in a solution using UV/Vis spectroscopy. Fluorescence spectroscopy can also be used for quantification and is often more sensitive than absorption spectroscopy for very low concentrations. biocompare.comproteus-instruments.com

The changes in the UV/Vis absorption or fluorescence spectrum over time can be used to monitor the progress of a chemical reaction involving this compound. If the reactants, intermediates, or products have distinct electronic spectra, the rate of the reaction can be determined by following the change in absorbance or fluorescence intensity at a specific wavelength. This provides valuable kinetic data for understanding reaction mechanisms.

Surface Spectroscopic Techniques for Chemical Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS))

Surface spectroscopic techniques are employed to analyze the elemental composition and electronic states of the outermost layers of a material. carleton.edubris.ac.uk

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. carleton.edubris.ac.ukresearchgate.netunimi.it By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. carleton.eduresearchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS can be used to identify the presence of carbon, nitrogen, and any other surface contaminants. High-resolution scans of the C 1s and N 1s regions can provide information about the different chemical states of these elements within the molecule. unimi.itxpsfitting.com

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is similar to XPS but uses lower-energy ultraviolet photons to probe the valence electronic states of a material. wikipedia.orgthermofisher.com This technique is particularly useful for studying the electronic structure of molecular orbitals and the work function of a material. warwick.ac.ukwsu.eduresearchgate.net For this compound adsorbed on a surface, UPS can provide insights into the molecular orientation and the nature of the interaction between the molecule and the substrate. wikipedia.orgwarwick.ac.uk

Table 4: Compound Names Mentioned in the Article

Chromatographic Methods for Purification, Separation, and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection)

Chromatographic techniques are fundamental in chemical analysis, providing powerful means to separate, identify, and purify individual components from complex mixtures. moravek.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is an indispensable tool, valued for its high resolution, accuracy, and efficiency. openaccessjournals.com This method is widely applied in pharmaceutical analysis and organic chemistry for both quantitative analysis and purification purposes. moravek.comnih.gov

The core principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. openaccessjournals.com The separation occurs as different components in the sample interact differently with the adsorbent material, causing them to move through the column at different speeds. mdpi.com For phenanthrene derivatives, reversed-phase HPLC is the most common approach. mdpi.com In this mode, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

An HPLC system integrated with an Ultraviolet-Visible (UV-Vis) or a Photodiode Array (PDA) detector is particularly effective for analyzing aromatic compounds like this compound. The phenanthrene ring system contains a chromophore that absorbs UV light, making it readily detectable. nih.govpan.olsztyn.pl A PDA detector offers a significant advantage by acquiring a full UV-Vis spectrum at each point in the chromatogram, which is invaluable for peak identification and assessing peak purity. pan.olsztyn.plresearchgate.net

Research on related phenanthrene compounds has established robust HPLC methods that are directly applicable to this compound. These methods are optimized to achieve complete separation from impurities and other related compounds. nih.gov For instance, a typical method employs a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to ensure efficient elution of all compounds. nih.gov The phenanthrene class of compounds shows a maximum absorbance wavelength around 261 nm, which is typically used for monitoring and quantification. nih.gov

The following table summarizes a typical set of HPLC conditions developed for the analysis of phenanthrene derivatives, which would be a starting point for the analysis of this compound.

Table 1: Example HPLC Method Parameters for Phenanthrene Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 Reversed-Phase Column | nih.gov |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water | nih.gov |

| B: Acetonitrile | nih.gov | |

| Gradient Program | 0-10 min, 20-80% B; 10-12 min, 100% B; 12-15 min, 20% B | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | PDA Detector at 261 nm | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | nih.gov |

This method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, demonstrating its suitability for routine quantitative analysis. nih.gov The validation results confirm the method's reliability for determining the concentration of phenanthrenes in a sample. nih.gov

Table 2: Performance and Validation Data for a Phenanthrene HPLC Method

| Validation Parameter | Typical Result | Source |

|---|---|---|

| Linearity (R²) | > 0.999 | nih.gov |

| Concentration Range | 0.625 - 20.00 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL | nih.gov |

| Recovery | 95 - 100% | nih.gov |

Purification and Purity Assessment

Beyond analytical purposes, chromatography is a primary technique for purification. moravek.com Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of a target compound. google.comrotachrom.com After synthesis, this compound can be purified from reaction byproducts using such techniques. google.com

The purity of the isolated this compound is then assessed using analytical HPLC. rotachrom.com A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. ncert.nic.in The use of a PDA detector further enhances purity assessment. By analyzing the UV-Vis spectra across the peak, one can verify that the peak is spectrally homogeneous, indicating that it is not composed of co-eluting impurities. pan.olsztyn.plresearchgate.net Comparing the retention time and the UV spectrum of the isolated compound with that of a certified reference standard provides definitive identification and confirmation of purity. pan.olsztyn.pl

Biological Activity and Pharmacological Potential of 9 Phenanthrenemethanamine Derivatives

Anti-inflammatory Properties of Phenanthrene (B1679779) Amines

Phenanthrene derivatives have demonstrated notable anti-inflammatory effects. Some members of this class are recognized for their ability to modulate key inflammatory pathways and mediators.

Derivatives of leelamine, a diterpene amine with a phenanthrene skeleton, exhibit anti-inflammatory activity, which includes the moderate inhibition of phospholipase A2 from various sources caymanchem.com. Certain phenanthrene compounds have been shown to suppress the production of pro-inflammatory cytokines and other mediators. For instance, studies on phenanthrene derivatives from Dendrobium denneanum found that they could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages nih.gov. The anti-inflammatory mechanism for some dihydrophenanthrene and phenanthrene compounds is thought to be related to the inhibition of inflammatory factors and signaling pathways such as PI3K/AKT, NF-κB, and MAPK researchgate.net.

A study on phenanthroindolizidines and phenanthroquinolizidines, which feature a phenanthrene moiety, identified potent anti-inflammatory activity both in vitro and in vivo nih.gov. For example, 7-methoxycryptopleurine, a phenanthroquinolizidine, was found to have remarkable cytotoxic activity against cancer cells alongside its anti-inflammatory effects nih.gov. Research has also shown that some synthetic phenanthrene derivatives can hinder the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammation scispace.com. The structural characteristics of these compounds, such as the non-planar relationship between the phenanthrene core and the associated heterocyclic ring, play a crucial role in their anti-inflammatory efficacy nih.gov.

Antimicrobial Activities and Mechanisms

The phenanthrene scaffold is present in numerous compounds exhibiting activity against a range of microbial pathogens, including drug-resistant bacteria.

Plant-derived phenanthrenes are a source of potent antimicrobial agents nih.gov. Blestriacin, a dihydro-biphenanthrene, has demonstrated significant bactericidal activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL nih.gov. The mechanism of action for blestriacin involves the disruption of the bacterial membrane's integrity and the loss of membrane potential nih.gov. This direct action on the membrane contributes to its effectiveness and a low propensity for developing bacterial resistance nih.gov.

Phenanthrenes isolated from the roots of Juncus inflexus have also shown significant antibacterial activity against several antibiotic-resistant Gram-positive bacteria, with notable results against MRSA strains (MIC values of 12.5-100 µg/ml) researchgate.net. Generally, alkaloids, which include amine-containing compounds, represent a diverse chemical class with established antimicrobial properties against both Gram-positive and Gram-negative bacteria mdpi.commdpi.com. The presence of an amine group on the phenanthrene skeleton is suggestive of potential bioactivity, as amines are known to interact with various biological systems ontosight.aiontosight.ai. The development of synthetic phenanthrenequinones has also yielded compounds with notable antimicrobial activity against common plant pathogens, indicating potential applications in agrochemical development rsc.org.

Anticancer and Antitumor Potential

The anticancer properties of phenanthrene derivatives are one of the most extensively researched areas, with numerous compounds showing potent cytotoxicity against various cancer cell lines and targeting specific molecular pathways involved in tumor progression.

A significant number of phenanthrene-based compounds have been evaluated for their in-vitro cytotoxic effects across a wide spectrum of human cancer cell lines. Phenanthrene-based tylophorine (B1682047) derivatives (PBTs), for example, exhibit potent antitumor activity acs.org. One such derivative, PBT-1, was found to significantly inhibit the growth of various cancer cells acs.org. In a study evaluating a series of PBT analogues against the H460 human large-cell lung carcinoma cell line, several compounds displayed good activity, with IC50 values in the low micromolar range mdpi.com. For instance, N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol showed an IC50 of 6.1 μM mdpi.com.

Phenanthrenoids isolated from the plant Luzula sylvatica also demonstrated promising antiproliferative activities against the THP-1 monocytic leukemia cell line nih.gov. The planar structure of the phenanthrene ring system is thought to contribute to its cytotoxicity, potentially through intercalation with DNA base pairs nih.gov. Synthetic modifications have led to compounds with high potency; for instance, certain 9-hydroxy-1H-benzo[f]chromene derivatives, which contain a phenanthrene-like core, were highly effective against PC-3, SKOV-3, and HeLa cell lines . Similarly, molecular docking studies have confirmed the significant cytotoxic potential of certain tricyclic phenanthrene derivatives against cancer cell lines like Caco-2 academie-sciences.fr.

Table 1: Cytotoxicity of Selected Phenanthrene Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Lung) | 11.6 | mdpi.com |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Lung) | 6.1 | mdpi.com |

| N-(3-methoxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5b) | H460 (Lung) | 53.8 | mdpi.com |

| Leelamine | - | 9.5 (for PDK) | caymanchem.commedchemexpress.comabcam.com |

| Phenanthrenoid 4 (from L. sylvatica) | THP-1 (Leukemia) | Promising | nih.gov |

| Phenanthrenoid 6 (from L. sylvatica) | THP-1 (Leukemia) | Promising | nih.gov |

| Phenanthrenoid 7 (from L. sylvatica) | THP-1 (Leukemia) | Promising | nih.gov |

| 9-O-dodecylberberine (5e) | HepG2 (Liver) | 0.32 | mdpi.com |

| 13-dodecylberberine (6e) | HepG2 (Liver) | 0.77 | mdpi.com |

| 13-O-dodecyl-berberine (7e) | HepG2 (Liver) | 0.83 | mdpi.com |

Beyond general cytotoxicity, several phenanthrene derivatives have been shown to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.

A prominent example is Leelamine , a diterpene amine that functions as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) with an IC50 value of 9.5 μM caymanchem.commedchemexpress.comabcam.com. PDK is an enzyme that plays a role in cellular energy metabolism, and its inhibition can lead to altered metabolic flux in cancer cells scbt.com. Leelamine's anticancer effects are also mediated through mechanisms independent of PDK inhibition; it accumulates in lysosomes and disrupts intracellular cholesterol transport, leading to autophagy and cell death wikipedia.org.

Another well-studied derivative is PBT-1 , which has been identified as a potential antitumor agent for lung adenocarcinoma acs.org. PBT-1 directly targets heat shock protein 90 (HSP90) and heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP A2/B1) acs.org. Furthermore, it inhibits the Akt and nuclear factor kappaB (NF-κB) signaling pathways, which are critical for tumor cell growth, survival, and metastasis acs.orgacs.org. By suppressing these pathways, PBT-1 can induce cell cycle arrest and apoptosis in cancer cells acs.org. The ability of phenanthrene derivatives to intercalate with DNA also suggests that they can inhibit enzymes involved in DNA synthesis and repair nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of phenanthrene derivatives. These studies investigate how chemical modifications to the phenanthrene scaffold and its side chains influence biological activity.

The type, position, and nature of substituents on the phenanthrene ring system significantly dictate the biological efficacy of the resulting derivatives.

In the context of phenanthrene-based tylophorine (PBT) analogues, the degree of cytotoxicity is highly dependent on the substitution pattern on the phenanthrene ring mdpi.com. For instance, replacing a 3-methoxyl group with a 3-hydroxyl group on the phenanthrene skeleton was found to increase cytotoxic activity significantly, as seen in the comparison between compound 5b (3-methoxyl, IC50 53.8 μM) and 5a (3-hydroxyl, IC50 11.6 μM) mdpi.com. This suggests that a hydroxyl group at the C-3 position is favorable for cytotoxicity. Similarly, studies on aporphine (B1220529) derivatives, which share structural similarities, indicated that the 9-methoxy group on the D-ring might be a key functional group for activity mdpi.com.

Stereochemical Influence on Pharmacological Profile

The spatial arrangement of atoms within a molecule, or its stereochemistry, can significantly impact its pharmacological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer to exhibit greater potency or a different pharmacological effect than the other. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

While specific studies on the stereochemical influence on the pharmacological profile of 9-phenanthrenemethanamine derivatives are not extensively detailed in the provided results, the general principles of stereochemistry in drug action are well-established and would apply. For instance, in related chiral compounds, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

An example of this principle can be seen in the antihypertensive activity of α-methyl-phenyl-2-aminoethyl sulfide (B99878), where the (S)-enantiomer was found to be more effective at lowering blood pressure than the (R)-enantiomer. nih.gov This highlights the importance of considering stereochemistry in drug design and development to optimize therapeutic outcomes. The specific three-dimensional structure of a this compound derivative, determined by the arrangement of its substituents, will ultimately dictate its binding affinity and efficacy at its biological target. nih.govontosight.ai

Potential in Pharmaceutical Development and Medicinal Chemistry

Role as Lead Compounds for Drug Discovery

Lead compounds are chemical entities that demonstrate a desired pharmacological or biological activity and serve as the starting point for the development of new drugs. libretexts.org Through a process of chemical modification, the structure of a lead compound is optimized to enhance its potency, selectivity, and pharmacokinetic properties. libretexts.orgpreprints.org Natural products have historically been a rich source of lead compounds for drug discovery. researchgate.netnih.gov

Derivatives of this compound, with their unique polycyclic aromatic structure, hold potential as lead compounds for the discovery of novel therapeutic agents. The phenanthrene scaffold provides a rigid framework that can be chemically modified to explore interactions with various biological targets. For instance, derivatives of the related acridine (B1665455) structure have been investigated as potential therapeutic agents for Alzheimer's disease, with some showing promise as lead compounds for further development. frontiersin.org The structural diversity that can be generated from the this compound core makes it an attractive starting point for medicinal chemists to design and synthesize new molecules with improved pharmacological profiles.

Analgesic and Antidepressant Properties of Related Polycyclic Amines

While direct evidence for the analgesic and antidepressant properties of this compound itself is not prominent in the provided search results, related polycyclic amines have been investigated for these effects. For example, some heteroarylethylamines are known to have therapeutic relevance in these areas.

It is worth noting that the antidepressant citalopram (B1669093) contains a different polycyclic ring system and acts as a serotonin (B10506) reuptake inhibitor. researchgate.net The S-enantiomer of citalopram is primarily responsible for this therapeutic effect. nih.gov This illustrates that polycyclic structures, in general, can serve as scaffolds for compounds with central nervous system activity. Further research into this compound derivatives could potentially uncover compounds with valuable analgesic or antidepressant properties.

Antihypertensive Activity of Amino-ethyl-phenanthrenes

Several studies have demonstrated the antihypertensive potential of compounds structurally related to amino-ethyl-phenanthrenes. For instance, phenyl-2-aminoethyl selenide (B1212193) (PAESe) has been shown to exhibit potent, dose-dependent antihypertensive activity in spontaneously hypertensive rats. nih.gov This effect was accompanied by a reduction in heart rate. nih.gov Similarly, the methylated derivatives of phenyl-2-aminoethyl sulfide, such as α-methyl-phenyl-2-aminoethyl sulfide, have been found to decrease mean arterial pressure in spontaneously hypertensive rats after oral administration. nih.gov

Furthermore, other complex heterocyclic compounds have been investigated for their antihypertensive effects. For example, 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has demonstrated significant antihypertensive activity in spontaneously hypertensive rats, which is believed to occur through the blockade of L-type calcium channels. thieme-connect.comthieme-connect.com These findings suggest that the amino-ethyl-phenanthrene scaffold could be a promising starting point for the development of new antihypertensive drugs.

Below is a table summarizing the antihypertensive effects of related compounds:

| Compound | Model | Effect | Mechanism of Action (if known) |

| Phenyl-2-aminoethyl selenide (PAESe) | Spontaneously Hypertensive Rats | Potent, dose-dependent reduction in blood pressure and heart rate | Indirect-acting sympathomimetic |

| α-methyl-phenyl-2-aminoethyl sulfide | Spontaneously Hypertensive Rats | Decreased mean arterial pressure | Not specified |

| 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Spontaneously Hypertensive Rats | Significant reduction in systolic and diastolic blood pressure | L-type calcium channel blockade |

| 221s (2,9) | Spontaneously Hypertensive Rats | Significant reduction in systolic and diastolic blood pressure | Inhibition of the renin-angiotensin-aldosterone system (RAAS) and upregulation of nitric oxide (NO) |

Therapeutic Relevance of Related Heteroarylethylamines

Heteroarylethylamines, a class of compounds that includes structures with an ethylamine (B1201723) group attached to a heterocyclic aromatic ring, have shown therapeutic relevance in various areas. While the phenanthrene ring system is carbocyclic, the principles of structure-activity relationships from heteroarylethylamines can be informative. For example, some heteroarylethylamines have been explored for their cardiovascular effects.

The antihypertensive activity of phenyl-2-aminoethyl sulfide and its derivatives, which can be considered phenyl-analogs of heteroarylethylamines, underscores the potential of this chemical motif. nih.gov The ability of these compounds to act on the peripheral adrenergic nerve endings suggests a mechanism that could be explored in phenanthrene-based analogs. nih.gov

Involvement in Enzymatic Reactions and Biological Pathways (e.g., molybdenum-containing compounds)

Molybdenum is an essential trace element that is a key component of the active site of several enzymes involved in critical metabolic and detoxification pathways. nih.govmdpi.com These molybdenum-containing enzymes, such as xanthine (B1682287) oxidase, sulfite (B76179) oxidase, and aldehyde oxidase, catalyze redox reactions. nih.gov The molybdenum cofactor (Moco) is crucial for the catalytic activity of these enzymes, where the oxidation state of molybdenum cycles between Mo(IV) and Mo(VI). nih.gov

While there is no direct evidence from the search results linking this compound to molybdenum-containing enzymes, the metabolism of xenobiotics often involves such enzymes. For example, aldehyde oxidase is involved in the metabolism of various N-heterocyclic compounds. nih.gov It is conceivable that this compound or its derivatives could be substrates or inhibitors of these enzymes. For example, some transhydroxylase reactions, which may be catalyzed by molybdoenzymes, involve the hydroxylation of aromatic compounds. d-nb.info Further research would be needed to determine if this compound derivatives interact with and are metabolized by molybdenum-containing enzymes.

Applications of 9 Phenanthrenemethanamine in Advanced Materials and Sensors

Catalytic Applications of 9-Phenanthrenemethanamine-based Compounds

While the primary focus of research on this compound has been in the area of fluorescent sensors, its derivatives also show potential in the field of catalysis.

The complex amine, (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine, which is a derivative of this compound, has been identified as a reactant or intermediate in the synthesis of more complex molecules. ontosight.ai These synthesis pathways can be directed towards the creation of novel catalysts. The rigid phenanthrene (B1679779) backbone can serve as a scaffold for the precise positioning of catalytically active metal centers, while the amine functionality provides a convenient point for further chemical modification.

The development of catalysts often involves the synthesis of complex ligands that can coordinate to a metal center and influence its reactivity and selectivity. beilstein-journals.orglibretexts.org The structural features of this compound derivatives make them attractive candidates for incorporation into such ligands. While direct catalytic applications of this compound itself are not extensively reported, its role as a precursor in the synthesis of larger, catalytically active structures is an area of ongoing interest. The principles of catalysis, whether heterogeneous, homogeneous, or biocatalysis, rely on the ability of a substance to lower the activation energy of a reaction. essentialchemicalindustry.orgmdpi.comnobelprize.orgnih.govrsc.orgwordpress.comrsc.orgnih.govmdpi.com The tailored synthesis of ligands from phenanthrenemethanamine derivatives could lead to catalysts with enhanced performance for specific chemical transformations.

Integration into Novel Material Architectures

The integration of the this compound framework into larger molecular and material architectures has led to the creation of novel materials with specialized functions, from unique optical and electrical properties to advanced biotechnological uses.

Contributions to Materials Science (e.g., unique optical or electrical properties)

The phenanthrene core, the foundational structure of this compound, is a π-conjugated polyaromatic system known to impart valuable photophysical and electrochemical properties to materials. academie-sciences.fr Derivatives of phenanthrene are widely studied for their applications in materials science, particularly in optoelectronics. academie-sciences.fracademie-sciences.fr

Key properties and applications include:

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives often exhibit strong fluorescence, typically in the blue region of the visible spectrum, with high quantum yields. academie-sciences.frsemanticscholar.orgbenthamdirect.com This makes them excellent candidates for use as emitters or as electron-injection and hole-blocking layers in OLEDs. academie-sciences.frresearchgate.net Their rigid, conjugated structure contributes to good thermal stability and a long fluorescence lifetime. researchgate.net

Solar Cells: The incorporation of phenanthrene units into conjugated copolymers has been shown to produce materials with desirable electronic properties for organic solar cells. researchgate.net By alternating electron-deficient units with the electron-rich phenanthrene segment, polymers with low band gaps suitable for absorbing the solar spectrum can be created. researchgate.net

Electrochemical Properties: Cyclic voltammetry studies on phenanthrene derivatives have revealed high electron affinity, indicating their potential utility in electronic devices. academie-sciences.frsemanticscholar.org The kinked structure of phenanthrene is energetically more robust compared to linear analogues like anthracene, contributing to the stability of materials it is part of. acs.org

The table below summarizes the optical properties of some synthesized phenanthrene derivatives, highlighting their potential in optoelectronic applications.

| Phenanthrene Derivative Type | Key Optical Property | Potential Application |

| Cyanophenanthrenes | Strong blue fluorescence, high electron affinity | OLEDs (emitter, electron-injection layers) academie-sciences.frsemanticscholar.org |

| Benzo[c]phenanthrenes | Strong blue emission (410-422 nm), large Stokes shift | Optoelectronics benthamdirect.com |

| Oligo(3,6-phenanthrene ethynylenes) | High fluorescence quantum yields (up to 0.922) | OLEDs researchgate.net |

| Phenanthrene-DPP Copolymers | Low optical bandgap (~1.6 eV), deep HOMO level | Organic Solar Cells researchgate.net |

Use in Biotechnological Applications (e.g., drug delivery systems, biosensors)

The biocompatibility and specific chemical functionalities of this compound derivatives have led to their exploration in several biotechnological applications.

Drug Delivery Systems: (+)-Dehydroabietylamine (DA) and its modifications have shown considerable promise in the field of drug delivery. Its hydrophobic hydrophenanthrene structure provides excellent film-forming properties. researchgate.net Ethoxylated dehydroabietylamine (B24195), for instance, exhibits surfactant and emulsifying properties valuable for formulations that require mixing oil and water-based components. ontosight.ai

Key research findings include:

Nanoparticle Formulation: DA has been successfully used in nanoparticle-based drug delivery systems, including liposomal formulations, to achieve sustained release of therapeutic agents. oup.com

Anticancer Drug Development: Numerous studies have focused on synthesizing novel DA derivatives with heterocyclic moieties (e.g., thiophene, pyrazine) that exhibit significant antiproliferative and apoptosis-inducing activities against various cancer cell lines, including breast, liver, and lung cancer. oup.comtandfonline.comnih.gov These compounds are often designed to bind with DNA. tandfonline.comnih.gov The development of such agents is intrinsically linked to creating effective systems for their delivery to target cells.

Chiral Polymers for Delivery: The use of DA in the development of chiral polymers offers a pathway to tailored drug delivery systems with specific recognition and release properties. chemimpex.com

Biosensors: The ability of the this compound structure to be functionalized and to interact with other molecules has led to its use in sensor technology.

Ion Detection: Dehydroabietylamine-decorated imino-phenols have been developed for the selective, gel-phase detection of metal ions such as Fe³⁺, Cu²⁺, and Hg²⁺. rsc.org

Chiral Recognition: Novel secondary amine derivatives of DA have been synthesized and used as chiral solvating agents for the nuclear magnetic resonance (NMR) based resolution of enantiomers, which is a critical analytical tool in pharmaceutical and biological chemistry. rsc.org

Antimicrobial Surfaces: In an innovative application, cellulose (B213188) nanofibril films, a sustainable biomaterial, have been decorated with dehydroabietylamine. scispace.comacs.org These functionalized films exhibit highly efficient, broad-spectrum antimicrobial activity, which could be foundational for developing biosensors for bacterial detection or creating materials that resist biofouling. scispace.comacs.org A patent has also listed dehydroabietylamine as a potential component for producing biologically recognizing layers on solid phases for biosensor applications. google.com

Incorporation into Polymer Systems

The this compound structure, primarily through its derivative dehydroabietylamine, can be incorporated into polymer chains to create materials with enhanced or novel properties. It can be used as a monomer, a pendant group, or a cross-linking agent. mdpi.comchemimpex.com

Direct Polymerization: Direct evidence of its use in polymers includes the existence of "Polyethylene oxide, dehydroabietylamine polymer," which has a registered CAS number (51344-62-8). chemicalbook.com This indicates that the amine functionality can be used to initiate or participate in polymerization reactions, such as the opening of epoxide rings in ethylene (B1197577) oxide.

Functional Polyamides: A 9,10-disubstituted phenanthrene-containing diamine monomer has been synthesized and subsequently polymerized with various dicarboxylic acids to form a series of poly(ether amide)s. acs.org These polymers exhibit excellent thermal stability (up to 538 °C), high glass transition temperatures, and good solubility, making them suitable for forming robust films for various applications. acs.org

Increased Microporosity: The incorporation of rigid and bulky carbocyclic moieties like phenanthrene into polymer backbones is a recognized strategy for increasing the fractional free volume and microporosity of glassy polymers. This can lead to materials with high gas permeability, which is useful for membrane-based separation technologies.

Chiral Polymers: As mentioned previously, DA is employed in the development of chiral polymers, which can have specialized applications in enantioselective separations, catalysis, and sensors. chemimpex.com

Polymer-Grafted Materials: Dehydroabietylamine has been successfully grafted onto the surface of natural polymers like cellulose nanofibrils to create functional biomaterials with potent antimicrobial properties. scispace.com

The integration of the phenanthrene moiety from this compound into polymer systems provides a powerful method for creating high-performance materials with tailored thermal, mechanical, optical, and biological properties.

Computational Chemistry and Theoretical Studies of 9 Phenanthrenemethanamine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic wavefunction of a molecule, from which numerous properties can be derived. Methods like Density Functional Theory (DFT) have become particularly popular due to their balance of computational cost and accuracy, making them suitable for studying complex molecules. physchemres.orgscirp.org

Electronic Structure: The electronic structure of 9-Phenanthrenemethanamine is dominated by the extended π-system of the phenanthrene (B1679779) core. Quantum chemical calculations can precisely model the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and electronic excitability. ias.ac.in A smaller gap generally suggests higher reactivity and greater polarizability. jchemlett.com The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ias.ac.in For this compound, the amine group would be an expected nucleophilic site, while the aromatic rings represent regions of varying electrostatic potential.

Reactivity: DFT is extensively used to calculate reactivity descriptors that help predict how a molecule will behave in a chemical reaction. physchemres.orgnih.gov These descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies. scirp.orgias.ac.in By calculating these values, one can quantitatively assess the molecule's tendency to donate or accept electrons. For instance, the ionization potential and electron affinity can be determined, providing insight into the energy required to remove or add an electron, respectively. Such analyses are crucial for understanding potential metabolic pathways or designing synthetic routes.

Spectroscopic Properties: Quantum chemistry provides a powerful means to simulate and interpret various types of spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. ias.ac.inmdpi.com This allows for the assignment of specific vibrational modes to experimental spectral features. Similarly, calculations of nuclear magnetic shielding constants can predict NMR chemical shifts (e.g., ¹³C and ¹H), which is an indispensable tool for structural elucidation, especially for complex molecules where signal assignment can be ambiguous. mdpi.commdpi.com Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, predicting the molecule's UV-Visible absorption spectrum. sapub.org

Below is an illustrative table of properties for this compound that can be determined using quantum chemical calculations.

| Computational Property | Description | Typical Calculation Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability. ias.ac.in | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | A measure of the overall polarity of the molecule. jchemlett.com | DFT (e.g., B3LYP/6-31G) |

| Global Hardness (η) | Resistance to change in electron distribution. | DFT (via HOMO/LUMO) |

| Electronegativity (χ) | The power of the molecule to attract electrons. jchemlett.com | DFT (via HOMO/LUMO) |

| Vibrational Frequencies | Calculated frequencies corresponding to IR and Raman spectral peaks. ias.ac.in | DFT Frequency Analysis |

| NMR Shielding Constants | Theoretical values used to predict ¹³C and ¹H NMR chemical shifts. mdpi.com | GIAO-DFT |

| Electronic Transition Energies | Calculated energies corresponding to UV-Visible absorption maxima. sapub.org | TD-DFT |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular events. researchgate.net

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment, such as a solvent or a biological macromolecule. researchgate.net By placing the molecule in a simulation box with water molecules, for example, one can study its solvation dynamics and calculate properties like the solvent-accessible surface area (SASA) and the formation of hydrogen bonds between the amine group and water. dovepress.com When studying interactions with a protein, MD can reveal how the ligand binds and unbinds, the stability of the protein-ligand complex, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the bound state. mdpi.comnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses used to assess the stability of the complex and the flexibility of its components during the simulation. mdpi.com

The following table outlines the types of insights gained from MD simulations of this compound.

| MD Simulation Analysis | Information Obtained |

| Conformational Sampling | Identification of stable and metastable conformations of the aminomethyl side chain. dovepress.com |

| RMSD (Root-Mean-Square Deviation) | Measures the stability of the molecule's structure or a protein-ligand complex over time. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Identifies flexible regions of the molecule or protein. mdpi.com |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with solvent or receptor residues. dovepress.com |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule exposed to the solvent, indicating solubility trends. dovepress.com |

| Interaction Energy | Decomposes the forces between the ligand and its binding partner (e.g., electrostatic, van der Waals). nih.gov |

| Binding Free Energy Calculation | Estimates the affinity of the molecule for a receptor using methods like MM/PBSA or free energy perturbation. mdpi.com |

Molecular Docking and Receptor Binding Studies in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nrfhh.comsemanticscholar.org This method is a cornerstone of computer-aided drug design (CADD), used to screen virtual libraries of compounds against a target protein and to hypothesize the molecular basis of ligand-receptor binding.

For this compound, docking studies would involve placing the molecule into the active site of a target receptor and using a scoring function to evaluate the binding affinity of different poses. The phenanthrene core can participate in hydrophobic and π-stacking interactions within the binding pocket, while the aminomethyl group can act as a hydrogen bond donor or acceptor. A patent for polycyclic amines mentions that certain phenanthrenemethanamine derivatives exhibit receptor binding with IC₅₀ values under 200 nM, highlighting the potential of this scaffold. justia.com Docking can help rationalize such activity by identifying key interactions. For example, docking this compound into a receptor could reveal a hydrogen bond between its primary amine and a key amino acid residue like aspartate or glutamate, and a π-π stacking interaction between the phenanthrene rings and an aromatic residue like tyrosine or phenylalanine. semanticscholar.org The results of a docking simulation are typically a binding energy score and a visual representation of the binding pose.

The table below summarizes typical outputs from a molecular docking study.

| Docking Output | Description |

| Binding Affinity/Score | An estimation of the binding free energy (e.g., in kcal/mol), used to rank different ligands or poses. nrfhh.com |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. |

| Hydrogen Bonds | Identification of specific hydrogen bond interactions between the ligand and protein residues, including distances and angles. semanticscholar.org |

| Hydrophobic Interactions | Identification of non-polar contacts between the ligand and receptor. |

| π-π Stacking | Interactions between the aromatic rings of the phenanthrene core and aromatic amino acid residues in the receptor. |

| Receptor Binding Site | The specific amino acid residues that form the binding pocket for the ligand. |

| IC₅₀/K_d Prediction | Some advanced models can correlate docking scores with experimental binding affinities like the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (K_d). justia.comnih.gov |

Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in drug discovery and materials science. nih.govnih.gov These approaches use algorithms to learn from large datasets and make predictions for new, unseen data.

Property Prediction: For a compound like this compound, ML models can be trained to predict a wide range of physicochemical and biological properties. nih.govresearchgate.net By training on large databases of molecules with known properties, models such as random forests, support vector machines, and graph neural networks (GNNs) can learn quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govacs.org For example, an ML model could predict the solubility, toxicity, or metabolic stability of this compound based solely on its molecular structure. nih.gov GNNs are particularly powerful as they directly learn from the molecular graph, capturing intricate atomic and bond-level features. uu.nlaaai.org

The table below lists common applications of AI/ML in the context of designing and characterizing molecules like this compound.

| AI/ML Application | Description | Common Models Used |

| QSAR/QSPR | Predicts biological activity (QSAR) or physicochemical properties (QSPR) from molecular structure. nih.gov | Random Forest, Support Vector Machine (SVM), MLP researchgate.netrsc.org |

| Toxicity Prediction | Assesses the potential toxicity of a molecule early in the design process. uu.nl | Graph Neural Networks (GNNs), Deep Neural Networks (DNNs) |